1,1-Dimethyl-2-pyrimidin-5-ylethylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-1-pyrimidin-5-ylpropan-2-amine |
InChI |
InChI=1S/C8H13N3/c1-8(2,9)3-7-4-10-6-11-5-7/h4-6H,3,9H2,1-2H3 |
InChI Key |
PXLUFLMBDHBPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN=CN=C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Dimethyl 2 Pyrimidin 5 Ylethylamine and Its Analogues
Classical Chemical Synthesis Approaches to 1,1-Dimethyl-2-pyrimidin-5-ylethylamine Scaffolds
The construction of the target molecule involves the formation of a carbon-carbon bond between the pyrimidine (B1678525) ring and the ethylamine (B1201723) side chain. Classical approaches would focus on coupling appropriate precursors of these two key fragments.
Exploration of Precursor Amine and Pyrimidine Coupling Strategies
The primary challenge in synthesizing the this compound scaffold is the creation of the C-C bond at the C-5 position of the pyrimidine ring. Several robust strategies are available for this type of transformation.
One of the most common methods involves the cross-coupling of a 5-halopyrimidine with an appropriate organometallic reagent. For instance, a Suzuki or Stille coupling reaction could be envisioned. This would involve reacting 5-bromopyrimidine (B23866) or 5-iodopyrimidine (B189635) with an organoboron or organotin reagent bearing the protected 1,1-dimethyl-2-aminoethyl group.
Alternatively, the pyrimidine ring can be constructed from acyclic precursors in a condensation reaction. The Pinner synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com In a hypothetical route to the target compound, a β-dicarbonyl precursor already containing the 1,1-dimethylethyl side chain could be cyclized with formamidine.
Another approach involves functionalizing a pre-existing pyrimidine ring. For example, pyrimidine-5-carbonitrile could serve as a starting point. A Grignard reaction with methylmagnesium bromide, followed by reduction and amination steps, could potentially build the desired side chain. Direct C-H functionalization at the C-5 position, while more advanced, represents another possible avenue, though it is often challenging to achieve high regioselectivity on the electron-deficient pyrimidine ring.
Optimization of Reaction Conditions and Reagent Selection
The success of any coupling strategy is highly dependent on the careful optimization of reaction conditions. For palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent is critical to achieving high yields and minimizing side reactions.
For instance, in a Suzuki coupling of 5-bromopyrimidine with a suitable boronic ester, a range of palladium catalysts and phosphine (B1218219) ligands would need to be screened. The choice of base is also crucial, with inorganic bases like potassium carbonate or cesium carbonate often being effective. The reaction temperature and solvent system must be fine-tuned to ensure both reactants' stability and optimal catalytic activity. A general approach to such optimization is summarized in the table below.
Table 1: General Parameters for Optimization of Palladium-Catalyzed Cross-Coupling Reactions
| Parameter | Options | Considerations |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Catalyst must be active for the specific coupling partners. Air and moisture sensitivity can vary. |
| Ligand | XPhos, SPhos, RuPhos, P(t-Bu)₃, dppf | Ligand choice influences catalyst stability, reactivity, and can mitigate side reactions like dehalogenation. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | Base strength and solubility are key factors. Stronger bases may be needed for less reactive substrates but can cause side reactions. |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile (B52724)/Water | Solvent choice affects solubility of reactants and catalyst, and the reaction temperature. |
| Temperature | Room Temperature to >100 °C | Higher temperatures can increase reaction rates but may lead to decomposition of reactants or catalyst. |
Stereoselective Synthesis of Chiral this compound Analogues
While the primary target compound is achiral, the synthesis of its chiral analogues is of significant interest, particularly for applications in medicinal chemistry. Asymmetric synthesis provides access to single enantiomers, which often exhibit distinct biological activities.
Biocatalytic Approaches Utilizing ω-Transaminases for Chiral Amine Production
Biocatalysis, particularly the use of enzymes, offers a green and highly selective alternative to classical chemical methods for producing chiral amines. illinois.edu ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a prochiral ketone, generating a chiral amine with high enantiomeric excess. mdpi.comworktribe.comresearchgate.net
To synthesize a chiral analogue of the target molecule, such as (S)-1-(pyrimidin-5-yl)propan-2-amine, one could employ an (S)-selective ω-transaminase. The corresponding prochiral ketone, 1-(pyrimidin-5-yl)propan-2-one, would serve as the substrate. The reaction typically uses a cheap amino donor like L-alanine or isopropylamine. nih.gov The co-product (pyruvate or acetone, respectively) must often be removed to drive the reaction equilibrium towards the desired amine product. nih.gov
The application of ω-TAs has been successfully demonstrated for a wide range of substrates, and protein engineering has been used to develop enzymes with improved stability and broader substrate scope. mdpi.comresearchgate.net
Table 2: Key Factors in Biocatalytic Amination with ω-Transaminases
| Factor | Description | Example |
|---|---|---|
| Enzyme Selection | (R)- or (S)-selective ω-transaminases are chosen to produce the desired enantiomer. | ATA-117 (Codexis) is a well-known (R)-selective transaminase. |
| Substrate | A prochiral ketone or aldehyde that the enzyme can accept. | 1-(Pyrimidin-5-yl)propan-2-one for the synthesis of a chiral analogue. |
| Amino Donor | A readily available amine that provides the amino group. | L-Alanine, Isopropylamine, GABA. |
| Cofactor | Pyridoxal 5'-phosphate (PLP) is an essential cofactor for transaminase activity. | Typically added to the reaction mixture. |
| Equilibrium Shift | Strategies to remove the ketone co-product are often necessary. | Use of lactate (B86563) dehydrogenase (LDH) to convert pyruvate (B1213749) to lactate. nih.gov |
| Reaction Conditions | pH, temperature, and solvent must be optimized for enzyme activity and stability. | Aqueous buffer systems (e.g., pH 7-9) and temperatures of 30-50 °C are common. |
Asymmetric Synthesis Methodologies for Enantiopure Derivatives
Beyond biocatalysis, several other asymmetric synthesis methodologies can be applied to produce enantiopure pyrimidine derivatives. daneshyari.comresearchgate.net One established method is the use of chiral auxiliaries. A precursor molecule containing the pyrimidine ring could be attached to a chiral auxiliary, which would direct a subsequent stereoselective reaction to form the chiral center. The auxiliary is then cleaved to yield the enantiopure product.
Another powerful technique is asymmetric hydrogenation. An appropriately functionalized precursor, such as an enamine or an imine containing the pyrimidine moiety, could be hydrogenated using a chiral metal catalyst (e.g., based on rhodium or iridium) to produce the chiral amine with high enantioselectivity. nih.gov
Strategic Derivatization of this compound
Once the core scaffold of this compound is synthesized, it can be further modified to create a library of related compounds. This strategic derivatization can be directed at either the pyrimidine ring or the primary amine.
The pyrimidine ring itself is electron-deficient and can undergo nucleophilic aromatic substitution, particularly if activating groups or leaving groups are present at the C-2, C-4, or C-6 positions. researchgate.net For instance, if the synthesis started from a 2-chloropyrimidine (B141910) derivative, this chloro group could be displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) to introduce further diversity.
The primary amine of the side chain is a versatile functional handle for derivatization. It can readily undergo N-acylation with acid chlorides or anhydrides to form amides, or N-alkylation with alkyl halides to produce secondary and tertiary amines. Reductive amination with aldehydes or ketones provides another route to more complex secondary and tertiary amine derivatives. These standard transformations allow for the systematic exploration of the structure-activity relationship of the core scaffold.
Functionalization of the Pyrimidine Nucleus
The pyrimidine ring is a versatile scaffold that allows for various modifications. The positions on the ring exhibit different levels of reactivity, which can be exploited for selective functionalization. The C2, C4, and C6 positions are electron-deficient and thus susceptible to nucleophilic substitution, while the C5 position is more amenable to electrophilic substitution. wikipedia.org
Modern synthetic strategies have increasingly focused on direct C-H functionalization, which avoids the need for pre-functionalized substrates. For instance, site-selective amination of the C2 position of pyrimidines can be achieved through the formation of pyrimidinyl iminium salt intermediates, which can then be converted into a range of amine products. nih.gov This method is compatible with a wide variety of sensitive functional groups. nih.gov
Electrophilic substitutions such as nitration, halogenation, and formylation typically occur at the C5 position, which is the least electron-deficient carbon atom on the ring. wikipedia.org For substituted pyrimidines, these reactions can proceed readily. Furthermore, the reactivity of the pyrimidine nucleus can be enhanced through the use of activating groups or by forming N-oxides, which facilitates electrophilic attack. bhu.ac.in
Catalytic cross-coupling reactions are also powerful tools for functionalizing the pyrimidine nucleus. Reactions with Grignard or alkyllithium reagents can introduce alkyl or aryl groups, typically at the C4 position, after an aromatization step. wikipedia.org
| Reaction Type | Position(s) | Reagents/Conditions | Product Type |
|---|---|---|---|
| Nucleophilic Substitution | C2, C4, C6 | Various Nucleophiles | Substituted Pyrimidines |
| Electrophilic Substitution | C5 | Nitrating/Halogenating agents | 5-Substituted Pyrimidines |
| C-H Amination | C2 | Imine-type reagents, formation of iminium salt intermediate | 2-Aminopyrimidines |
| Organometallic Addition | C4 | Grignard/Alkyllithium reagents | 4-Alkyl/Aryl Pyrimidines |
Modifications of the Ethylamine Side Chain
Modification of the ethylamine side chain offers another avenue for creating structural diversity in analogues of this compound. Synthetic strategies can target the amine functionality or the alkyl chain itself.
One approach involves the construction of the side chain with desired functionalities already in place. For example, pyrimidine derivatives with various C6 alkyl and alkenyl side chains can be synthesized. researchgate.net This involves the lithiation of the pyrimidine ring followed by nucleophilic addition or substitution reactions with appropriate electrophiles, allowing for the introduction of varied acyclic side chains. researchgate.net
Another strategy involves the modification of a pre-existing functional group on the side chain. For instance, a nitrile group on an ethyl side chain attached to the pyrimidine ring can be converted into an aldehyde via Stephen aldehyde synthesis. This aldehyde can then be reacted with various aromatic amines to produce a library of imine derivatives. ijper.org Subsequent reduction of these imines would yield the corresponding secondary amines, effectively modifying the original amino group.
While direct modification of the non-functionalized 1,1-dimethylethyl portion is challenging, functional handles can be introduced during the synthesis. These handles can then be used for further derivatization.
| Modification Strategy | Key Intermediate | Reaction | Resulting Functionality |
|---|---|---|---|
| Side-chain construction | Lithated Pyrimidine | Nucleophilic addition/substitution | Varied alkyl/alkenyl side chains |
| Functional group transformation | Pyrimidine acetonitrile | Stephen aldehyde synthesis | Pyrimidine acetaldehyde |
| Amine derivatization | Pyrimidine acetaldehyde | Condensation with primary amines | Imine-containing side chain |
Multicomponent Reaction Pathways for Expanded Chemical Space
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are particularly valuable for generating large libraries of structurally diverse compounds for chemical and biological screening.
The Biginelli reaction is a classic MCR used for the synthesis of dihydropyrimidinones, which can be further modified to create a variety of pyrimidine analogues. nih.gov This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.gov Modern variations of this reaction have expanded its scope to include a wider range of substrates and catalysts, enabling the synthesis of highly functionalized pyrimidine scaffolds. jchemrev.com
More contemporary MCRs often employ transition-metal catalysts to achieve high efficiency and regioselectivity. For example, a sustainable iridium-catalyzed MCR has been developed for the synthesis of pyrimidines from amidines and up to three different alcohols. jchemrev.com This process proceeds through a sequence of condensation and dehydrogenation steps to form C-C and C-N bonds, yielding highly substituted pyrimidines. jchemrev.com Such methods are highly modular, allowing for the rapid assembly of diverse pyrimidine derivatives by simply varying the starting components. jchemrev.com
These MCR approaches are instrumental in expanding the chemical space around the this compound scaffold, providing access to a wide range of analogues with varied substitution patterns on the pyrimidine ring.
| Multicomponent Reaction | Key Reactants | Catalyst/Conditions | Core Product |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid catalysis | Dihydropyrimidinones |
| Iridium-Catalyzed MCR | Amidines, Alcohols (up to 3) | PN5P-Ir-pincer complexes | Highly substituted pyrimidines |
| Three-Component Coupling | Enamine, Orthoester, Ammonium acetate | ZnCl2 | 4,5-Disubstituted pyrimidines |
Comprehensive Structural Elucidation and Solid State Characterization of 1,1 Dimethyl 2 Pyrimidin 5 Ylethylamine
High-Resolution Spectroscopic Analysis
Spectroscopic techniques are fundamental in elucidating the exact structure and bonding within a molecule.
X-ray Crystallography and Crystal Engineering of 1,1-Dimethyl-2-pyrimidin-5-ylethylamine
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and insights into its packing in the solid state.
Polymorphism and Solid-State Conformation Studies
A thorough review of scientific literature and chemical databases reveals a lack of specific studies on the polymorphism and solid-state conformation of this compound. While research has been conducted on the crystal structures of other pyrimidine (B1678525) derivatives, no published data appears to be available regarding the specific crystalline forms or the three-dimensional arrangement of this compound in the solid state.
Consequently, information regarding potential polymorphs, their relative stabilities, and the conformational parameters of the molecule in a crystalline lattice is not available at this time. Such studies, typically involving techniques like X-ray diffraction, differential scanning calorimetry, and solid-state NMR, would be necessary to characterize these properties.
Computational Chemistry and Theoretical Investigations of 1,1 Dimethyl 2 Pyrimidin 5 Ylethylamine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of 1,1-Dimethyl-2-pyrimidin-5-ylethylamine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, from which numerous properties can be derived.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. nih.gov This is achieved by finding the geometry that corresponds to the lowest total electronic energy. For pyrimidine (B1678525) derivatives, calculations are commonly performed using hybrid functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p), which provide a good balance between accuracy and computational cost. wjarr.commdpi.comnih.gov
The optimization process for this compound would involve systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum energy structure is located on the potential energy surface. The absence of imaginary frequencies in subsequent vibrational frequency calculations confirms that the optimized structure is a true energy minimum. nih.gov This foundational analysis provides the precise geometric parameters essential for all other computational investigations.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C-N (pyrimidine ring) | ~1.34 Å |
| C-C (pyrimidine ring) | ~1.39 Å | |
| C-C (side chain) | ~1.53 Å | |
| C-N (amine) | ~1.47 Å | |
| Bond Angle | N-C-N (pyrimidine ring) | ~126° |
| C-C-C (pyrimidine ring) | ~117° | |
| C-C-N (side chain) | ~110° |
Note: The data in this table represents typical, predicted values for the structural parameters of this compound based on DFT calculations of analogous pyrimidine structures.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. theswissbay.chyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.netmdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wjarr.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the lone pair of the amino group, indicating these are the likely sites for electrophilic attack. The LUMO would be distributed across the π-system of the pyrimidine ring. researchgate.net
| Parameter | Predicted Energy (eV) | Implication |
| EHOMO | -6.5 | Electron-donating capability |
| ELUMO | -0.8 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.7 | Chemical reactivity and stability |
Note: This table contains hypothetical but representative FMO energy values for this compound, used to illustrate reactivity predictions based on quantum chemical calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the molecule's surface. This allows for the identification of electron-rich regions, which are prone to electrophilic attack, and electron-poor regions, which are susceptible to nucleophilic attack. researchgate.net
In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the electronegative nitrogen atoms of the pyrimidine ring and the primary amine group. nih.gov These sites represent the areas of highest electron density and are the most likely to engage in hydrogen bonding or coordinate with electrophiles. researchgate.net Conversely, regions of positive potential (colored blue) are generally located around hydrogen atoms, indicating these are the primary sites for nucleophilic interactions. nih.gov
The dipole moment is a measure of the net molecular polarity, arising from the non-uniform distribution of charge within the molecule. Quantum chemical calculations can accurately predict the magnitude and direction of the dipole moment vector. Due to its asymmetric structure and the presence of highly electronegative nitrogen atoms, this compound is expected to possess a significant permanent dipole moment. This polarity influences its physical properties, such as solubility, boiling point, and its ability to interact with other polar molecules and external electric fields. Polarization studies can further describe how the molecule's electron distribution is distorted in the presence of an electric field.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum chemical calculations typically focus on a single, static minimum-energy structure, molecules are dynamic entities that can adopt various shapes or conformations. Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would provide a detailed view of its conformational landscape.
This analysis is particularly important for understanding the flexibility of the ethylamine (B1201723) side chain. The rotation around the single bonds in this chain allows the molecule to adopt multiple conformations, each with a different spatial orientation and potential energy. MD simulations can identify the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule might bind to a biological target, as receptor binding often requires the molecule to adopt a specific conformation. nih.gov
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)
Computational methods can reliably predict the spectroscopic signatures of a molecule, which can be used to validate experimental findings and aid in structural elucidation.
Nuclear Magnetic Resonance (NMR): Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO). nih.gov The calculated shifts for this compound would be compared against experimental spectra to confirm the assignment of each peak to a specific atom in the structure. mdpi.comnih.gov This comparison helps to validate the computed geometry and provides a detailed confirmation of the molecular structure. semanticscholar.org
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine-H | 8.5 - 9.0 | 150 - 160 |
| CH₂ (next to ring) | ~2.8 | ~35 |
| NH₂ | ~1.5 (broad) | - |
| C(CH₃)₂ | - | ~45 |
| CH₃ | ~1.2 | ~25 |
Note: This table presents predicted NMR chemical shifts for this compound. These values are estimates based on computational studies of similar chemical environments.
Infrared (IR): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. The resulting theoretical IR spectrum can be compared with an experimental spectrum to assign observed absorption bands to their corresponding vibrational modes, providing a vibrational fingerprint of the molecule. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions of a molecule. researchgate.net This method predicts the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. For this compound, these transitions would likely correspond to π → π* and n → π* excitations within the pyrimidine ring, which are closely related to the HOMO-LUMO energy gap.
Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Pyrimidine Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com For pyrimidine analogues, including derivatives related to this compound, QSAR is a critical tool in medicinal chemistry for designing new, more potent therapeutic agents and for predicting the activity of untested molecules. nih.govnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally similar compounds are dependent on the changes in their molecular properties, which can be quantified using molecular descriptors. nih.gov
The development of a robust QSAR model involves several key steps:
Data Set Selection: A series of pyrimidine analogues with experimentally determined biological activities (e.g., IC50 or EC50 values) against a specific biological target is compiled. tandfonline.comopenrepository.com To facilitate modeling, these activities are often converted to a logarithmic scale (e.g., pIC50 = -log IC50). openrepository.com The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. acs.org
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors are numerical values that characterize the physicochemical, electronic, steric, and topological properties of the molecules. nih.govucsb.edu Software like DRAGON, PaDEL, and Spartan are commonly used for these calculations. nih.govresearchpublish.comijpbs.netnih.gov
Model Development and Validation: Statistical methods are employed to build a mathematical equation that links the most relevant descriptors to the biological activity. researchpublish.com Common techniques include Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM). nih.govopenrepository.commdpi.com The quality and predictive ability of the resulting model are assessed using various statistical metrics. nih.govtandfonline.com
Molecular Descriptors in Pyrimidine QSAR Studies
The selection of appropriate descriptors is crucial for developing a meaningful QSAR model. Descriptors can be broadly categorized, and various studies on pyrimidine analogues have identified key descriptors that influence their biological activity.
| Descriptor Category | Description | Examples from Pyrimidine Analogue Studies | Significance for Biological Activity |
| Constitutional/Topological | Describe the 2D structure, including atom counts, bond types, and molecular connectivity. ucsb.edu | CHI_3_C (a path/cluster chi index), A_Ar (Aromaticity), B_Dou (Number of double bonds). tandfonline.comnih.gov | Reflects molecular size, shape, and branching, which are crucial for receptor binding. |
| Geometric (3D) | Describe the 3D spatial arrangement of the molecule. nih.gov | Molecular_SurfaceArea, RDF descriptors (Radial Distribution Function). researchpublish.comnih.gov | Important for understanding how a molecule fits into a receptor's binding pocket. |
| Physicochemical | Relate to properties like lipophilicity, polarizability, and refractivity. nih.gov | slogP (Log of the partition coefficient), TPSA (Topological Polar Surface Area). mdpi.comresearchgate.netnih.gov | Lipophilicity (logP) influences membrane permeability, while polar surface area is related to drug transport properties. |
| Electronic/Quantum-Chemical | Describe the electron distribution and orbital energies. ucsb.edu | PEOE_VSA_PPOS (Positive partial surface area), Q_VSA_NEG (Negative partial surface area), HOMO/LUMO energies. tandfonline.comucsb.edu | These descriptors are vital for modeling electrostatic interactions, hydrogen bonding, and chemical reactivity with the target protein. tandfonline.comucsb.edu |
Research Findings from QSAR Studies on Pyrimidine Analogues
Several QSAR studies have been successfully applied to various classes of pyrimidine derivatives, providing valuable insights for drug design. These studies often compare different modeling techniques to find the most predictive model.
For instance, a study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors developed both MLR and ANN models. nih.gov The ANN model showed superior predictive power, with a coefficient of determination (R²) of 0.998, compared to the MLR model's R² of 0.889, indicating a complex, non-linear relationship between the descriptors and the anticancer activity. nih.gov
Another QSAR investigation on pyrimidine-4,6-diamines as JAK3 inhibitors also highlighted the effectiveness of both MLR and ANN methods. tandfonline.comopenrepository.com The final model incorporated descriptors related to aromaticity (A_Ar), double bonds (B_Dou), and partial surface areas (PEOE_VSA_PPOS, Q_VSA_NEG), suggesting that a combination of structural and electronic features governs the inhibitory potency. tandfonline.com
Similarly, a 3D-QSAR study on pyrimidine-based Focal Adhesion Kinase (FAK) inhibitors used Comparative Molecular Similarity Index Analysis (CoMSIA). rsc.org The resulting contour maps revealed that hydrophobic and hydrogen-bond donor fields were critical for the bioactivity of the inhibitors, guiding the design of new, more potent compounds. rsc.org
The table below summarizes the findings of representative QSAR studies on pyrimidine analogues, showcasing the diversity of targets and modeling approaches.
| Biological Target | Pyrimidine Analogue Class | QSAR Method(s) | Key Findings & Important Descriptors | Statistical Validation (R²) | Reference |
| VEGFR-2 (Anticancer) | Furopyrimidines & Thienopyrimidines | MLR, ANN | The non-linear ANN model was superior, indicating complex structure-activity relationships. | R² = 0.998 (ANN) | nih.gov |
| Antifungal (Candida albicans) | 1,6-Dihydropyrimidines | Genetic Function Approximation | Topological (CHI_3_C), geometric (Molecular_SurfaceArea), and electronic (Jurs_DPSA_1) descriptors were significant. | - | nih.gov |
| HCV NS5B Polymerase (Antiviral) | Substituted Pyrimidines | MLR | 3D-MoRSE and 2D-Autocorrelation descriptors were predictive of antiviral activity. | - | researchpublish.com |
| JAK3 (Anti-inflammatory) | Pyrimidine-4,6-diamines | MLR, ANN | Aromaticity, number of double bonds, and partial surface area descriptors were key. | R² = 0.89 (MLR), R² = 0.95 (ANN) | tandfonline.comopenrepository.com |
| FAK (Anticancer) | Pyrimidine-based derivatives | 3D-QSAR (CoMSIA) | Hydrophobic and hydrogen-bond donor fields significantly impacted inhibitory activity. | R² = 0.931 | rsc.org |
| Alkaline Phosphatase Inhibitors | Dihydropyrimidinones | 2D-QSAR | The model revealed the importance of autocorrelated descriptors for enzyme inhibition. | R² = 0.958 | acs.org |
These studies collectively demonstrate that QSAR modeling is a powerful, predictive tool in the development of pyrimidine-based therapeutic agents. By quantitatively defining the structural requirements for a desired biological response, QSAR facilitates the rational design and prioritization of novel compounds, including analogues of this compound, for synthesis and experimental testing. jocpr.com
Molecular Recognition and in Vitro Biomolecular Target Engagement Studies
In Vitro Receptor Binding Affinity Assessments
The initial phase in characterizing the pharmacological profile of a novel compound such as 1,1-Dimethyl-2-pyrimidin-5-ylethylamine involves assessing its affinity for a panel of relevant biological receptors. Given the structural similarities to known bioactive molecules, targets within the G-protein coupled receptor (GPCR) and ion channel families are of particular interest.
The determination of a ligand's binding affinity for a receptor is fundamental to understanding its potential biological effects. Radioligand binding assays are a gold-standard methodology for this purpose. In this technique, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The ability of an unlabeled investigational compound, such as this compound, to displace the radioligand from the receptor is measured. The concentration of the investigational compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. This value can be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.
For pyrimidine (B1678525) derivatives, a wide range of receptors could be considered for screening based on the activities of structurally related compounds. These may include, but are not limited to, adenosine receptors, serotonin receptors (e.g., 5-HT1A), and dopamine receptors. nih.gov The choice of specific radioligands and cell lines expressing the human recombinant receptor subtypes is crucial for obtaining relevant and reproducible data. For example, in assessing affinity for the A1 adenosine receptor, [3H]DPCPX is a commonly used radioligand.
The general procedure involves:
Preparation of Receptor Membranes: Cells expressing the target receptor are cultured, harvested, and homogenized to create a membrane preparation.
Binding Assay: The membrane preparation is incubated with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound (this compound).
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity retained on the filter is then quantified using a scintillation counter.
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 and subsequently the Ki value.
A competitive binding assay is a fundamental tool to determine the affinity of a test ligand for a receptor by measuring its ability to compete with a reference ligand of known affinity. To evaluate this compound, one would develop an assay where this compound competes against a radiolabeled ligand for binding to a specific pyrimidine target.
The development of a robust competitive binding assay requires careful optimization of several parameters, including the concentration of the radioligand, the amount of receptor protein, incubation time, and temperature. The radioligand concentration is typically set at or below its Kd value to ensure that a significant portion of the binding can be displaced by the test compound.
The evaluation of the assay involves demonstrating its specificity, reproducibility, and sensitivity. Specificity is confirmed by showing that known ligands for the receptor can displace the radioligand, while ligands for other receptors cannot. Reproducibility is established by repeating the assay on different days and obtaining consistent results. Sensitivity is determined by the ability of the assay to detect the binding of ligands with a range of affinities.
A hypothetical competitive binding assay for this compound against a generic pyrimidine receptor target is illustrated in the table below.
| Concentration of this compound (nM) | Percent Inhibition of Radioligand Binding |
| 0.1 | 5% |
| 1 | 15% |
| 10 | 48% |
| 100 | 85% |
| 1000 | 98% |
This is a hypothetical data table for illustrative purposes.
From such data, an IC50 value can be derived, which for this hypothetical example would be approximately 10 nM.
Enzyme Modulation and Mechanistic Investigations in Cell-Free Systems
In addition to receptor binding, many pyrimidine derivatives are known to modulate the activity of enzymes. nih.gov Therefore, it is crucial to investigate the potential effects of this compound on various enzymes, particularly those involved in key physiological pathways.
Enzyme kinetic studies are performed to determine whether a compound acts as an inhibitor or an activator of a particular enzyme and to elucidate the mechanism of its action. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the test compound.
Commonly used techniques for monitoring enzyme activity include spectrophotometry, fluorometry, and luminometry, which detect changes in the concentration of the substrate or product over time.
The data obtained from these experiments are often plotted using methods such as the Michaelis-Menten plot or the Lineweaver-Burk plot. khanacademy.org These plots can help determine key kinetic parameters like the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax.
By analyzing how these parameters change in the presence of the inhibitor, the mechanism of inhibition can be determined:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In this case, Vmax remains unchanged, but the apparent Km increases. khanacademy.org
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), and it can bind to either the free enzyme or the enzyme-substrate complex. This results in a decrease in Vmax, while Km remains unchanged. khanacademy.orgnih.gov
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vmax and the apparent Km. khanacademy.org
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in a decrease in Vmax and a change (either increase or decrease) in the apparent Km.
A hypothetical kinetic analysis for the inhibition of a target enzyme by this compound is presented below.
| Inhibitor Concentration (µM) | Apparent Km (µM) | Apparent Vmax (µmol/min) |
| 0 | 50 | 100 |
| 10 | 50 | 75 |
| 20 | 50 | 50 |
| 50 | 50 | 25 |
This is a hypothetical data table for illustrative purposes.
The data in this table, showing a decrease in Vmax with no change in Km, would be indicative of a non-competitive inhibition mechanism.
Substrate specificity studies are important to understand if the effect of an enzyme modulator is dependent on the substrate used in the assay. This is particularly relevant for enzymes that can act on multiple substrates. By testing the activity of the enzyme with different substrates in the presence and absence of this compound, one can determine if the modulatory effect is substrate-specific.
Allosteric modulation is a key mechanism for regulating the activity of many enzymes and receptors. Allosteric modulators bind to a site on the protein that is distinct from the primary (orthosteric) binding site. mdpi.com This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the response of the protein to its endogenous ligand.
To investigate if this compound acts as an allosteric modulator, one could perform binding or functional assays in the presence of a fixed concentration of the orthosteric ligand and varying concentrations of the test compound. An allosteric modulator would alter the affinity and/or efficacy of the orthosteric ligand. For example, a positive allosteric modulator of a receptor would increase the binding affinity or potentiate the functional response of the endogenous agonist. nih.gov
Structure-Activity Relationship (SAR) Elucidation at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. nih.gov For this compound, SAR studies would involve synthesizing and testing a series of analogues to identify the key structural features required for its biological activity.
Key modifications could include:
Altering the substituents on the pyrimidine ring: The electronic and steric properties of the pyrimidine ring can be modulated by adding or changing substituents at different positions.
Modifying the ethylamine (B1201723) side chain: The length, branching, and nature of the amine group in the side chain can be varied. For instance, the dimethylamino group could be changed to a monomethylamino, an amino, or a larger alkylamino group.
Introducing conformational constraints: The flexibility of the side chain could be restricted by incorporating it into a ring system.
The biological data from these analogues would be compiled and analyzed to build a comprehensive SAR model. This model would provide valuable insights into the molecular interactions between the compound and its biological target, guiding the design of more potent and selective molecules.
A hypothetical SAR table for analogues of this compound is shown below.
| Compound | R1 | R2 | Receptor Binding Affinity (Ki, nM) |
| This compound | CH3 | CH3 | 15 |
| Analogue 1 | H | H | 150 |
| Analogue 2 | CH3 | H | 50 |
| Analogue 3 | C2H5 | C2H5 | 80 |
This is a hypothetical data table for illustrative purposes.
This hypothetical data suggests that the dimethylamino group is important for high-affinity binding, as replacing it with a primary amine (Analogue 1) or a secondary amine (Analogue 2) leads to a decrease in affinity.
Unable to Generate Article Due to Lack of Publicly Available Scientific Data
Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient specific information to generate the requested article on the chemical compound “this compound.” The detailed and technical nature of the required sections—including systematic Structure-Activity Relationship (SAR) studies, identification of pharmacophoric elements, molecular docking, and binding free energy calculations—necessitates a substantial body of published research focused specifically on this molecule and its close analogs.
The performed searches did not yield any dedicated studies, papers, or datasets for "this compound" that would allow for a scientifically accurate and thorough discussion of its molecular recognition, biomolecular target engagement, or computational interaction models as outlined.
While general information exists for the broader class of pyrimidine derivatives, applying these findings to the specific compound would be speculative and would not adhere to the strict requirement of focusing solely on "this compound." To maintain scientific accuracy and adhere to the user's instructions, the article cannot be generated without the foundational research data.
Advanced Analytical Methodologies for Research Characterization and Monitoring
Chromatographic Separation and Purity Profiling in Research Settings
Chromatography is the cornerstone of separation science, indispensable for isolating the target compound from unreacted starting materials, byproducts, and other impurities. The development of robust chromatographic methods is a critical first step in the analytical workflow.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile, polar organic compounds like 1,1-Dimethyl-2-pyrimidin-5-ylethylamine. The development of a reliable HPLC method typically employs a reversed-phase approach, capitalizing on the compound's polarity.
Method development involves a systematic optimization of several key parameters to achieve optimal separation (resolution) between the main compound peak and any potential impurities.
Column Selection: A C18 (octadecylsilyl) stationary phase is the most common starting point due to its versatility and broad applicability. Columns with a particle size of 3 to 5 µm and lengths of 150 to 250 mm are standard for analytical work.
Mobile Phase Composition: The mobile phase typically consists of an aqueous component (often containing a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. Since this compound is a basic compound, maintaining the mobile phase pH in the acidic range (e.g., pH 2.5-4.0) with a buffer such as phosphate (B84403) or formate (B1220265) ensures the amine is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the silica-based stationary phase.
Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively elute impurities with a wide range of polarities and to ensure the target compound is eluted with a reasonable retention time and good peak shape.
Detection: A Diode Array Detector (DAD) or a standard UV-Vis detector is suitable. The detection wavelength is selected based on the UV absorbance maximum of the pyrimidine (B1678525) ring system, typically in the range of 230-270 nm, to ensure high sensitivity.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the amine group in this compound makes it polar and potentially prone to peak tailing on standard non-polar GC columns, its application is feasible, particularly for specific analyses.
Purity and Volatile Impurities: GC can be used to assess the presence of volatile impurities or residual solvents from the synthesis process. The high separation efficiency of capillary GC columns allows for the detection of trace-level contaminants.
Derivatization: To improve volatility and reduce peak tailing, the primary amine can be derivatized. Acylation or silylation reactions are common strategies to create less polar, more thermally stable derivatives suitable for GC analysis.
Column and Detector: A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often suitable. For a nitrogen-containing compound, a Nitrogen-Phosphorus Detector (NPD) offers excellent sensitivity and selectivity. Alternatively, a Flame Ionization Detector (FID) provides a universal response for organic compounds. Headspace GC is the preferred method for analyzing residual solvents without interference from the non-volatile target compound.
Mass Spectrometric Identification and Quantification for Research Samples
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an unparalleled tool for molecular weight determination and structural elucidation.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. In the positive ion mode, the basic amine and pyrimidine nitrogen atoms are readily protonated in the ESI source, typically forming a prominent protonated molecular ion [M+H]⁺.
The exact mass of this ion can be measured using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), allowing for the determination of the elemental composition and confirmation of the molecular formula. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. The fragmentation pattern provides a fingerprint of the molecule's structure.
Table 2: Predicted ESI-MS Fragmentation of this compound ([M+H]⁺)
| m/z (Predicted) | Ion Structure/Fragment Lost |
| 166.1342 | [M+H]⁺: Protonated parent molecule (C₉H₁₆N₃)⁺ |
| 151.1108 | [M+H - CH₃]⁺: Loss of a methyl radical |
| 95.0498 | [C₅H₅N₂]⁺: Pyrimidin-5-ylmethyl cation (fragmentation at β-carbon) |
| 71.1019 | [C₄H₁₁N]⁺: 2-Amino-2-methylpropane cation (fragmentation at β-carbon) |
The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) provides both separation and high-selectivity detection, making it an exceptionally powerful tool for monitoring the progress of a chemical reaction in real time. stepscience.com By periodically taking aliquots from the reaction mixture and analyzing them by LC-MS, researchers can track the consumption of starting materials and the formation of the desired product, this compound.
This technique is invaluable for optimizing reaction conditions (e.g., temperature, time, catalyst loading) as it provides a clear picture of the reaction profile. It allows for the detection and identification of transient intermediates and the formation of byproducts, offering crucial mechanistic insights. stepscience.com Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used for highly sensitive and specific quantification of the target compound even in complex matrices. nih.gov
Table 3: Hypothetical LC-MS Data for Monitoring the Synthesis of this compound
| Reaction Time (hours) | Reactant A (Peak Area) | Product (Peak Area) | Byproduct X (Peak Area) |
| 0 | 1,500,000 | 0 | 0 |
| 1 | 950,000 | 450,000 | 25,000 |
| 2 | 400,000 | 980,000 | 60,000 |
| 4 | 50,000 | 1,350,000 | 95,000 |
| 6 | < 5,000 | 1,410,000 | 105,000 |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions and Interactions
Modern research increasingly relies on Process Analytical Technology (PAT), which involves the use of in-situ spectroscopic techniques to monitor reactions in real-time without sample extraction. mt.comwikipedia.org These methods provide continuous data streams, offering deep insights into reaction kinetics, mechanisms, and endpoints. longdom.org
For the synthesis of this compound, techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly useful. clairet.co.uk An immersion probe connected to the spectrometer can be placed directly into the reaction vessel.
FTIR Spectroscopy: Can be used to monitor the disappearance of characteristic vibrational bands from the reactants (e.g., a C=O stretch from an acyl precursor) and the appearance of bands associated with the pyrimidine ring of the product. americanpharmaceuticalreview.com
Raman Spectroscopy: As a complementary technique, Raman is excellent for monitoring changes in non-polar bonds and symmetric vibrations. It can track the formation of the C-C and C-N bonds in the product's side chain. researchgate.netamericanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy, although more complex to set up, offers the most detailed structural information. nih.govexlibrisgroup.com It can follow the transformation of specific protons or carbon atoms from reactant to product, unequivocally identifying intermediates and determining reaction kinetics. acs.org
These in-situ methods allow for a comprehensive understanding of the reaction dynamics, facilitating more efficient process development and control. nih.gov
Future Research Perspectives for 1,1 Dimethyl 2 Pyrimidin 5 Ylethylamine
Exploration of Novel and Sustainable Synthetic Pathways
Future research should prioritize the development of environmentally benign and efficient methods for synthesizing 1,1-Dimethyl-2-pyrimidin-5-ylethylamine. Traditional synthetic routes for pyrimidine (B1678525) derivatives often involve harsh reaction conditions and the use of hazardous reagents. Modern approaches, however, are increasingly focused on sustainability.
One promising avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyrimidines in a single step from multiple starting materials, thereby reducing waste and improving efficiency. nih.govacs.orgorganic-chemistry.org An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, which proceeds via condensation and dehydrogenation, producing water and hydrogen as the only byproducts. nih.govacs.orgorganic-chemistry.org This approach is particularly attractive as it can utilize alcohols derived from biomass, a renewable feedstock. nih.govacs.org
Furthermore, the exploration of green chemistry principles, such as the use of alternative energy sources like microwave and ultrasound irradiation, could significantly enhance the sustainability of the synthesis. acs.org These techniques can accelerate reaction rates, improve yields, and often eliminate the need for harsh solvents. The development of catalyst-free synthetic methods is another area of interest, which would further reduce the environmental impact of the synthesis. researchgate.net
Future synthetic strategies could focus on the regioselective synthesis to ensure precise control over the substitution pattern on the pyrimidine ring, which is crucial for modulating the compound's biological activity. nih.govacs.orgorganic-chemistry.org The development of robust and scalable synthetic routes will be essential for the future production and widespread investigation of this compound and its analogues.
Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
| Methodology | Advantages | Disadvantages | Potential for this compound Synthesis |
| Traditional Condensation Reactions | Well-established, readily available starting materials. | Often require harsh conditions, can generate significant waste. | Provides a baseline for comparison with newer, more sustainable methods. |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. nih.govacs.orgorganic-chemistry.org | Can be challenging to optimize for specific targets. | Highly promising for a streamlined and efficient synthesis. |
| Microwave/Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields, reduced energy consumption. acs.org | Requires specialized equipment. | Could significantly shorten the synthesis time and improve efficiency. |
| Catalyst-Free Synthesis | Avoids the use of potentially toxic and expensive metal catalysts. researchgate.net | May have a more limited substrate scope. | An ideal green chemistry approach if a suitable pathway can be developed. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scalability. | High initial equipment cost. | Could be beneficial for the large-scale and continuous production of the compound. |
Advanced Computational Studies for Design of Tailored Analogues
Computational modeling will be a critical tool in the rational design of analogues of this compound with enhanced biological activity and optimized pharmacokinetic properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of pyrimidine derivatives with their biological activities. nih.govbg.ac.rs
Data-driven machine learning approaches can be used to develop robust QSAR models for pyrimidine and uracil (B121893) derivatives, which can then be used to screen virtual libraries of novel compounds and prioritize candidates for synthesis and experimental testing. nih.govbg.ac.rs Molecular docking simulations can provide insights into the binding modes of this compound and its analogues with specific biological targets, such as protein kinases. researchgate.netrsc.org This information can guide the design of new derivatives with improved binding affinity and selectivity.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound-target complexes, providing a more detailed understanding of the interactions and informing the design of next-generation analogues. researchgate.net By combining these computational approaches, it will be possible to design and identify novel pyrimidine-based compounds with tailored properties for specific therapeutic applications. researchgate.net
Table 2: Computational Approaches for Analogue Design
| Computational Method | Application | Expected Outcome for this compound Research |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel compounds based on their chemical structure. nih.govbg.ac.rs | Identification of key structural features required for desired biological activity. |
| Molecular Docking | Predicting the preferred orientation of a molecule when bound to a target protein. researchgate.netrsc.org | Elucidation of the binding mode and identification of key interactions with the target. |
| Molecular Dynamics (MD) Simulations | Simulating the time-dependent behavior of a molecular system. researchgate.net | Understanding the stability of the compound-target complex and the dynamics of binding. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | Development of a 3D model to guide the design of new analogues with improved activity. |
| ADME/Tox Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage assessment of the drug-like properties of designed analogues. |
Broadening the Scope of In Vitro Mechanistic Studies with Novel Biomolecular Targets
Given the broad spectrum of biological activities reported for pyrimidine derivatives, it is crucial to investigate the mechanism of action of this compound and to identify its specific biomolecular targets. nih.govgsconlinepress.com Pyrimidine-based compounds have been shown to exhibit a wide range of pharmacological effects, including anticancer, antiviral, and antimicrobial activities. nih.govijsat.orgresearchgate.net
Future in vitro studies should aim to evaluate the activity of this compound against a diverse panel of cancer cell lines to identify potential anticancer properties. nih.gov Mechanistic studies could then be conducted on the most sensitive cell lines to elucidate the underlying molecular mechanisms, which may involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways. rsc.orgmdpi.com
The pyrimidine scaffold is a key component of many kinase inhibitors, and therefore, it would be valuable to screen this compound against a panel of protein kinases to determine if it has any inhibitory activity. ijsat.org Furthermore, given the structural similarities to nucleobases, investigating its potential to interfere with nucleic acid metabolism is another important research direction. nih.gov Identifying the specific biomolecular targets will be crucial for understanding the compound's therapeutic potential and for the rational design of more potent and selective analogues.
Development of this compound-Based Chemical Probes for Biological Research
The development of chemical probes based on the this compound scaffold could provide valuable tools for chemical biology research. mskcc.org Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing for the interrogation of its function in a cellular context. nih.govnih.govplos.org
By modifying the structure of this compound to incorporate reporter tags such as fluorescent dyes or biotin, it would be possible to create probes for use in various biological assays. mskcc.org For example, a fluorescently labeled version of the compound could be used to visualize its subcellular localization and to track its interaction with its target protein in living cells. A biotinylated derivative could be used for affinity purification of the target protein, which would facilitate its identification and further characterization.
Pyrimidine nucleoside analogues have been successfully used as chemical probes to study DNA replication in parasites. nih.govnih.govplos.org This highlights the potential of pyrimidine-based compounds as scaffolds for the development of novel chemical probes. The development of probes based on this compound could open up new avenues for studying complex biological processes and for the discovery of new drug targets. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
